molecular formula C9H16NO4- B14762763 D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester

D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester

Cat. No.: B14762763
M. Wt: 202.23 g/mol
InChI Key: VIQZVYPYYUPDQY-SECBINFHSA-M
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Description

D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of D-Aspartic acid, where the 2-methyl group and the 4-(1,1-dimethylethyl) ester group are introduced to the aspartic acid backbone. This compound is sparingly soluble in water and has a density of approximately 1.135 g/cm³ at 20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: In chemistry, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .

Biology: In biological research, this compound is used to study the role of D-Aspartic acid derivatives in cellular processes. It is also used in the development of enzyme inhibitors and receptor agonists/antagonists .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .

Comparison with Similar Compounds

  • D-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester
  • D-Aspartic acid, N-[(1,1-diMethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester

Comparison: Compared to similar compounds, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester has unique structural features that influence its reactivity and biological activity. The presence of the 2-methyl group and the 4-(1,1-dimethylethyl) ester group enhances its stability and solubility, making it more suitable for certain applications .

Properties

Molecular Formula

C9H16NO4-

Molecular Weight

202.23 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1

InChI Key

VIQZVYPYYUPDQY-SECBINFHSA-M

Isomeric SMILES

C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N

Origin of Product

United States

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